N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Description

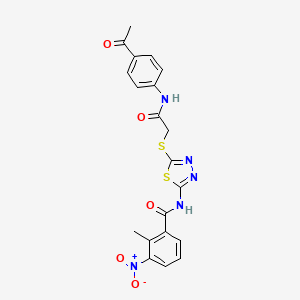

This compound belongs to the 1,3,4-thiadiazole class, characterized by a central thiadiazole ring substituted with a thioether-linked acetylphenylamino-oxoethyl group and a 2-methyl-3-nitrobenzamide moiety. The nitro (-NO₂) and acetyl (-COCH₃) groups confer electron-withdrawing properties, which may enhance reactivity and influence biological interactions. Its synthesis involves cyclization and substitution reactions, as inferred from analogous pathways in the literature .

Properties

IUPAC Name |

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5S2/c1-11-15(4-3-5-16(11)25(29)30)18(28)22-19-23-24-20(32-19)31-10-17(27)21-14-8-6-13(7-9-14)12(2)26/h3-9H,10H2,1-2H3,(H,21,27)(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVKHRNBQBPSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction, where 4-acetylphenylamine reacts with an appropriate electrophile.

Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may require the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Key Research Findings

Acetyl groups in related compounds (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) are associated with high synthetic yields (94%) and stability . Sulfamoyl and Methoxy Groups: Sulfamoyl derivatives (e.g., Compound 5 ) exhibit antibacterial activity due to sulfonamide’s known mechanism of dihydropteroate synthase inhibition. Methoxy-substituted analogues (e.g., ) may improve solubility but reduce electrophilicity .

Synthetic Efficiency: Quinazolinone-thiadiazole hybrids () achieve yields up to 91% via nucleophilic substitution with 2-chloroacetamides in acetone . In contrast, thiadiazole intermediates for triazine synthesis () require harsh reagents like POCl₃ and extended reflux times .

Crystallographic and Stability Insights :

- Nitazoxanide derivatives () form stable dimers via N–H···N hydrogen bonds, enhancing crystal packing and thermal stability . The target compound’s acetylphenyl group may similarly stabilize molecular interactions through hydrogen bonding or π-π stacking.

Biological Relevance: Thiadiazole-triazine hybrids () act as intermediates for antimetabolites, while quinazolinone derivatives () show broad-spectrum antimicrobial activity .

Critical Analysis of Structural Variations

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and acetyl groups (target compound) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes. Methoxy groups () may reduce reactivity but improve pharmacokinetics .

- Hybrid Scaffolds: Quinazolinone-thiadiazole hybrids () merge two pharmacophores, broadening activity spectra. The target compound’s benzamide-thiadiazole architecture may offer similar versatility .

Biological Activity

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives , which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structure includes a thiadiazole ring, which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit anticancer activity through various mechanisms:

- Cell Cycle Inhibition : Compounds similar to this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), affecting the transition from the G1 phase to the S phase of the cell cycle. This inhibition leads to reduced proliferation of cancer cells.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for related compounds indicate significant potency in inhibiting cell growth .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties :

- Bacterial Inhibition : Studies suggest that compounds with similar structures can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function .

- Antifungal Effects : Some derivatives have demonstrated antifungal activity against pathogens like Candida albicans, indicating their potential use in treating fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiadiazole derivatives in vitro. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.06 µM to 0.1 µM against various cancer cell lines . These findings support the potential application of this compound in cancer therapy.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The study found that certain compounds demonstrated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating their effectiveness as antimicrobial agents . This suggests that this compound could be developed further for clinical applications.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including thiadiazole ring formation, amide coupling, and thioether linkage. Key steps require optimization of temperature (e.g., reflux conditions), solvent selection (e.g., dry acetone or ethanol), and catalysts (e.g., potassium carbonate for nucleophilic substitutions). For instance, anhydrous conditions and controlled stoichiometry are critical to minimize side products and achieve >70% yield .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution MS and elemental analysis further ensure purity .

Q. What key functional groups influence reactivity, and how do they participate in transformations?

The thiadiazole ring enables nucleophilic substitutions at sulfur, the nitro group acts as an electron-withdrawing moiety, and the amide linkage participates in hydrogen bonding. For example, the thioether group can undergo oxidation to sulfoxides, while the acetylphenyl moiety may engage in π-π stacking interactions .

Q. How does the nitro group’s electron-withdrawing nature affect electronic properties?

The nitro group increases electrophilicity of adjacent carbons, enhancing reactivity in substitution reactions. This is evident in reduced activation energy for nucleophilic attacks on the thiadiazole ring, as shown in computational studies .

Q. What stability profiles inform laboratory handling protocols?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers at -20°C with desiccants. Avoid prolonged exposure to light, as nitro groups may degrade photochemically .

Advanced Research Questions

Q. How can researchers design experiments to elucidate mechanisms of action amid inconsistent bioactivity data?

Employ target-specific assays (e.g., kinase inhibition or receptor-binding studies) paired with structure-activity relationship (SAR) analysis. Use molecular docking to prioritize targets (e.g., enzymes with conserved catalytic cysteine residues that may interact with the thioether group). Validate hypotheses with knock-out cellular models .

Q. What strategies resolve discrepancies in reported binding affinities?

Standardize assay conditions (pH, ionic strength) and use orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Control for compound purity via HPLC and confirm target protein integrity with circular dichroism .

Q. How can computational modeling predict interactions with novel enzyme targets?

Combine molecular dynamics (MD) simulations to assess binding stability with quantum mechanics/molecular mechanics (QM/MM) to model electron transfer. Validate predictions using mutagenesis studies on predicted interaction hotspots (e.g., active-site residues) .

Q. What methodologies assess pharmacokinetic properties and address metabolic instability?

Conduct in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Introduce fluorine atoms or methyl groups to block oxidative metabolism. Use LC-MS/MS to quantify plasma half-life in rodent models .

Q. How to identify and mitigate synthetic impurities in intermediates?

Apply LC-MS and 2D-NMR (e.g., HSQC, HMBC) to trace by-product origins. Optimize purification via gradient column chromatography or recrystallization in ethanol/water mixtures. Adjust reaction stoichiometry to suppress competing pathways (e.g., overalkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.